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Compound of Interest

Compound Name: 2,3,5-Trifluorophenylboronic acid

Cat. No.: B1308368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,3,5-trifluorophenylboronic acid, a

versatile fluorinated organoboron compound. Its unique electronic properties, conferred by the

multiple fluorine substituents, make it a valuable building block in organic synthesis and a

reagent of significant interest in medicinal chemistry and materials science. This guide details

its chemical structure, physical properties, key synthetic protocols, and applications, particularly

in the context of drug discovery.

Chemical Structure and Formula
2,3,5-Trifluorophenylboronic acid is an aromatic compound featuring a phenyl ring

substituted with three fluorine atoms at the 2, 3, and 5 positions, and a boronic acid functional

group (-B(OH)₂) at the 1 position.

Molecular Formula: C₆H₄BF₃O₂[1][2][3]

Synonyms: 2,3,5-Trifluorobenzeneboronic acid[2][4]

CAS Number: 247564-73-4[1][2]

The structure of the molecule is depicted below.
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Figure 1: Chemical structure of 2,3,5-Trifluorophenylboronic acid.

Physicochemical and Spectroscopic Data
The properties of 2,3,5-trifluorophenylboronic acid are summarized in the table below. The

presence of electronegative fluorine atoms significantly influences its reactivity and physical

characteristics.
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Property Value Reference

Molecular Weight 175.90 g/mol [1][3]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 221 °C (decomposes) [1][2][4]

Boiling Point 269.3 ± 50.0 °C (Predicted) [4]

Density 1.44 ± 0.1 g/cm³ (Predicted) [4]

pKa 6.26 ± 0.58 (Predicted) [4]

Solubility Soluble in Methanol [4]

Storage
Sealed in dry, room

temperature or 2-8°C
[3][4]

Experimental Protocols
2,3,5-Trifluorophenylboronic acid is a crucial reactant in various organic transformations,

most notably in palladium-catalyzed cross-coupling reactions.

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of

complex biaryl molecules, a common motif in pharmacologically active compounds.[2] The

electron-withdrawing trifluoromethyl groups can enhance its reactivity and selectivity.[2]

Objective: To synthesize a substituted biaryl compound via the coupling of 2,3,5-
trifluorophenylboronic acid with an aryl halide.

Materials:

2,3,5-Trifluorophenylboronic acid (1.2 equivalents)

Aryl halide (e.g., Aryl-Br, Aryl-I) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl

halide, 2,3,5-trifluorophenylboronic acid, the palladium catalyst, and the base.

Add the degassed solvent system to the flask.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature and dilute with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired biaryl

compound.

The synthesis of aryl boronic acids often proceeds through the formation of an organometallic

intermediate (e.g., Grignard or organolithium reagent) followed by quenching with a boron

electrophile. The following is an illustrative protocol adapted from the synthesis of the similar

(3,4,5-trifluorophenyl)boronic acid.[5][6]

Objective: To synthesize 2,3,5-trifluorophenylboronic acid from 1-bromo-2,3,5-

trifluorobenzene.

Materials:

1-Bromo-2,3,5-trifluorobenzene (1.0 equivalent)

Magnesium turnings (1.2 equivalents)

Anhydrous ether or Tetrahydrofuran (THF)
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Trimethyl borate (B(OMe)₃, 2.0 equivalents)

Aqueous HCl or NH₄Cl for workup

Procedure:

Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and magnetic

stirrer under an inert atmosphere.

Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.

Add a solution of 1-bromo-2,3,5-trifluorobenzene in anhydrous ether dropwise to the

magnesium turnings at a rate that maintains a gentle reflux.

After the addition is complete, stir the resulting Grignard reagent solution for an additional 1-

2 hours.

In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78

°C.

Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula at -78 °C.

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

The resulting crude solid can be purified by recrystallization to afford pure 2,3,5-
trifluorophenylboronic acid.

Applications in Drug Discovery and Development
2,3,5-Trifluorophenylboronic acid serves as a key building block in the synthesis of

pharmaceuticals.[7] Its utility is particularly noted in the development of agonists for G-protein
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coupled receptors (GPCRs), which are important drug targets.

Specifically, it is used as a reactant in the synthesis of pyrazole-acid derivatives that act as

agonists of the human orphan GPCR GPR109a (also known as niacin receptor 1).[1][4] The

introduction of the trifluorophenyl moiety can modulate the potency, selectivity, and

pharmacokinetic properties of the final drug candidate.

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.
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Figure 2: Workflow for the use of 2,3,5-Trifluorophenylboronic acid in drug discovery.
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This workflow highlights the transition from a synthetic building block to a potential therapeutic

agent. The unique properties imparted by the trifluorophenyl group are assessed through

rigorous biological screening and structure-activity relationship (SAR) studies to optimize the

final drug candidate for preclinical evaluation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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